molecular formula C152H252N44O42 B3028979 4-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-oxobutanoic acid

4-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-oxobutanoic acid

Cat. No.: B3028979
M. Wt: 3367.9 g/mol
InChI Key: XOZMWINMZMMOBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

4-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-5-carbamimidamido-1-oxopentan-2-yl)amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C152H252N44O42/c1-22-79(15)118(194-125(214)84(20)171-135(224)107(68-115(206)207)181-124(213)81(17)169-126(215)91(155)65-87-41-45-89(201)46-42-87)147(236)189-106(66-86-34-25-24-26-35-86)141(230)196-120(85(21)200)149(238)180-99(51-54-114(158)205)132(221)190-111(72-199)145(234)185-105(67-88-43-47-90(202)48-44-88)140(229)178-96(40-33-59-168-152(164)165)128(217)177-94(37-28-30-56-154)133(222)193-117(78(13)14)146(235)187-100(60-73(3)4)134(223)170-82(18)123(212)175-97(49-52-112(156)203)130(219)183-103(63-76(9)10)138(227)191-109(70-197)143(232)172-83(19)122(211)174-95(39-32-58-167-151(162)163)127(216)176-93(36-27-29-55-153)129(218)182-102(62-75(7)8)137(226)184-101(61-74(5)6)136(225)179-98(50-53-113(157)204)131(220)186-108(69-116(208)209)142(231)195-119(80(16)23-2)148(237)188-104(64-77(11)12)139(228)192-110(71-198)144(233)173-92(121(159)210)38-31-57-166-150(160)161/h24-26,34-35,41-48,73-85,91-111,117-120,197-202H,22-23,27-33,36-40,49-72,153-155H2,1-21H3,(H2,156,203)(H2,157,204)(H2,158,205)(H2,159,210)(H,169,215)(H,170,223)(H,171,224)(H,172,232)(H,173,233)(H,174,211)(H,175,212)(H,176,216)(H,177,217)(H,178,229)(H,179,225)(H,180,238)(H,181,213)(H,182,218)(H,183,219)(H,184,226)(H,185,234)(H,186,220)(H,187,235)(H,188,237)(H,189,236)(H,190,221)(H,191,227)(H,192,228)(H,193,222)(H,194,214)(H,195,231)(H,196,230)(H,206,207)(H,208,209)(H4,160,161,166)(H4,162,163,167)(H4,164,165,168)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZMWINMZMMOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C152H252N44O42
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3367.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound , a complex peptide with a lengthy IUPAC name, exhibits significant biological activity that has been the subject of various studies. This article aims to provide an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C130H219N43O42
  • Molecular Weight : 3056.44 g/mol
  • Hydrogen Bond Acceptors : 48

This compound is characterized by a highly intricate structure comprising multiple amino acid residues, which contribute to its biological activity. The presence of various functional groups allows for diverse interactions with biological targets.

  • Receptor Binding : The compound has been shown to interact with specific receptors in the body, influencing various signaling pathways. For example, its binding affinity to certain G-protein coupled receptors (GPCRs) can modulate cellular responses related to pain and inflammation .
  • Anticonvulsant Effects : In experimental models, this compound demonstrated anticonvulsant properties, with studies indicating a significant reduction in seizure activity at certain dosages (IC50 values ranging from 1.61 to 1.98 µg/mL) when tested against picrotoxin-induced convulsions .
  • Cytotoxic Activity : Research has highlighted its potential cytotoxic effects against cancer cell lines. Specifically, it has shown equipotent activity against Jurkat cells and A-431 cells, with IC50 values lower than those of established chemotherapeutic agents like doxorubicin .

Case Studies and Research Findings

  • A study investigated the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the amino acid sequence significantly affect their biological efficacy. For instance, the inclusion of methyl groups on the phenyl ring was correlated with increased cytotoxic activity .
  • Another research effort focused on the neuropeptide aspect of this compound, noting its role in modulating neurogenic inflammation through interactions that enhance vasodilatory responses . This suggests potential applications in treating conditions such as migraines or other vascular-related disorders.

Data Tables

Biological ActivityObserved EffectReference
AnticonvulsantIC50 = 1.61 ± 1.92 µg/mL
CytotoxicityEquipotent against Jurkat and A-431
Receptor InteractionModulates GPCR signaling

Therapeutic Applications

Given its diverse biological activities, this compound holds promise for several therapeutic applications:

  • Neurological Disorders : Its anticonvulsant properties suggest potential use in epilepsy treatments.
  • Cancer Therapy : The cytotoxic effects indicate a possible role in cancer treatment protocols.
  • Inflammatory Conditions : Its ability to modulate vascular responses could be beneficial in managing conditions characterized by inflammation.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as a therapeutic agent against various cancer types. Its structural features allow it to interact with multiple biological targets, leading to cytotoxic effects on cancer cells. For example, derivatives of compounds similar to this one have shown significant anti-proliferative activity against leukemia and hepatocellular carcinoma cells, acting through mechanisms such as Topoisomerase inhibition and apoptosis induction .

Antimicrobial Properties

The compound's derivatives have been explored for their antimicrobial activities. Research indicates that certain structural modifications enhance their efficacy against a range of bacterial and fungal pathogens. This is attributed to their ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly targeting proteases and kinases that are crucial in various signaling pathways. Its ability to form stable interactions with enzyme active sites makes it a valuable tool for understanding enzyme mechanisms and developing inhibitors for therapeutic purposes .

Drug Delivery Systems

Due to its complex structure and ability to form various interactions, this compound can be incorporated into drug delivery systems. Its properties allow for the encapsulation of therapeutic agents, enhancing their stability and bioavailability while providing controlled release profiles .

Protein Interaction Studies

The compound serves as a model for studying protein-ligand interactions. Its diverse functional groups facilitate binding studies that help elucidate the structural requirements for effective binding to specific proteins, which is vital for drug design .

Photocaging Applications

Innovative research has explored the use of photocaged derivatives of this compound in protein engineering. By incorporating these derivatives into proteins, researchers can control protein activity with light, allowing for precise manipulation of biological processes .

Cancer Therapeutics Development

A notable study demonstrated the synthesis of a series of analogs based on this compound that exhibited strong cytotoxicity against various cancer cell lines. The study focused on optimizing the structure to enhance selectivity and potency while minimizing off-target effects .

Antimicrobial Screening

In another case study, derivatives were screened against a panel of bacterial strains, revealing promising activity against resistant strains of Staphylococcus aureus and Escherichia coli. The findings suggest that modifications to the amino acid side chains significantly influence antimicrobial potency .

Data Tables

Application AreaSpecific Use CasesKey Findings
PharmacologicalAnticancer agentsStrong cytotoxic effects against cancer cells
Antimicrobial agentsEffective against resistant bacterial strains
Biochemical ResearchEnzyme inhibitionInsights into enzyme mechanisms
Drug delivery systemsEnhanced stability and controlled release
Structural BiologyProtein interaction studiesElucidation of binding requirements
Photocaging applicationsControl over protein activity using light

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains numerous peptide bonds (amide linkages), which are susceptible to acidic or basic hydrolysis . For example:

  • Acidic Hydrolysis : Under strong acidic conditions (e.g., 6M HCl, 110°C), peptide bonds break to yield constituent amino acids.

  • Enzymatic Hydrolysis : Proteases like trypsin or chymotrypsin may cleave specific peptide bonds, depending on the sequence .

Reaction Site Conditions Products
Amide bonds6M HCl, 110°C, 24hFree amino acids, ammonium derivatives
Carbamimidamido groupsAlkaline hydrolysis (pH >10)Urea derivatives and amines

Oxidation and Reduction

The presence of hydroxy and amino groups makes the compound reactive under redox conditions:

  • Oxidation :

    • Primary alcohols (e.g., serine residues) may oxidize to ketones or carboxylic acids using agents like KMnO₄ or CrO₃.

    • Thiol groups (if present) form disulfide bridges under mild oxidative conditions.

  • Reduction :

    • Imine groups (from carbamimidamido) can be reduced to amines using NaBH₄ or LiAlH₄ .

Acylation and Alkylation

The primary amino groups (e.g., from lysine residues) can undergo:

  • Acylation : Reaction with acetyl chloride or acetic anhydride to form acetylated derivatives.

  • Alkylation : Treatment with alkyl halides (e.g., methyl iodide) to produce N-alkylated products.

Reaction Reagent Product
Acylation of ε-amino groupAcetic anhydrideAcetylated lysine derivatives
Alkylation of guanidinoMethyl iodideMethylated arginine analogs

Interaction with Biomolecules

The carbamimidamido group (similar to arginine’s guanidine group) may participate in hydrogen bonding or ionic interactions with:

  • DNA : Binding to phosphate backbones via electrostatic interactions.

  • Enzymes : Inhibiting or activating enzymes like nitric oxide synthase .

Stability and Degradation

  • Thermal Degradation : Decomposition above 200°C, releasing CO₂ and NH₃.

  • Photodegradation : UV exposure may break aromatic or conjugated systems, leading to free radicals.

Synthetic Modifications

Based on structural analogs like ghrelin , the compound could undergo:

  • Solid-Phase Peptide Synthesis (SPPS) : Strategic coupling of protected amino acids.

  • Post-Translational Modifications : Phosphorylation or glycosylation at serine/threonine residues.

Key Challenges in Reactivity Studies

  • Structural Complexity : Over 40 functional groups increase the likelihood of side reactions.

  • Solubility : Polar groups may necessitate aqueous or DMSO-based reaction media.

  • Stereochemical Integrity : Racemization risks during hydrolysis or synthesis .

Comparison with Similar Compounds

Table 1: Structural Comparison

Feature Compound X 6-Aminohexanoic Acid Derivatives Vinca Alkaloid Conjugates
Core Structure Multi-residue amino acid chain ω-amino acid with hydrophobic side chain Alkaloid-amino acid hybrid
Key Functional Groups Carbamimidamido, hydroxyphenyl, carboxyl Plasmin-inhibiting side chains Tryptophan/arginine conjugates
Stability Likely high (anti-oxidant groups) Moderate Variable (depends on conjugation)

Table 2: Functional Comparison

Application Compound X 6-Aminohexanoic Acid Derivatives Vinca Conjugates
Antifibrinolytic Potential (via carbamimidamido groups) Strong (plasmin inhibition) None
Antitumor Likely (hydrophobic residues) Limited High (leukemia models)
Diagnostic Utility Possible (unique metabolic profile) No No
4. Analytical Characterization
  • Sequencing : Automated Edman degradation () is suitable for determining Compound X’s sequence, though its length may require advanced fragmentation techniques .
  • Chromatography: notes HPLC as a gold standard for amino acid analysis. Compound X’s derivatized residues (e.g., 4-oxobutanoic acid) may necessitate reverse-phase HPLC for purity assessment .
  • Mass Spectrometry : As in , performic acid pretreatment could stabilize sulfur-containing residues (e.g., methionine) during analysis .

Q & A

Q. How can researchers determine the molecular weight of this complex amino acid derivative experimentally and computationally?

Q. What experimental techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Resolve backbone and side-chain conformations .
  • Circular Dichroism (CD): Analyze secondary structure motifs (e.g., α-helices, β-sheets) .
  • X-ray Crystallography: Resolve 3D atomic-level structure if crystallizable .

Q. What are the foundational synthesis strategies for this multi-domain amino acid derivative?

Methodological Answer:

  • Solid-Phase Peptide Synthesis (SPPS): Build the sequence stepwise using Fmoc/t-Boc chemistry .
  • Fragment Condensation: Link pre-synthesized peptide fragments .
  • AI-Guided Design: Optimize CDR-like regions using cyclic AIDD/CADD models to enhance stability .

Q. How can purity and composition be assessed during synthesis?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC): Separate and quantify impurities .
  • Amino Acid Analysis (AAA): Hydrolyze the compound and quantify residues via ion chromatography or ninhydrin assays .

Q. Which computational tools predict the solubility of this compound for in vitro studies?

Methodological Answer: Use PSPNet , a neural network model integrating amino acid embedding and evolutionary data to predict solubility . Validate predictions with experimental assays (e.g., turbidity measurements in buffer solutions).

Advanced Research Questions

Q. How can AI-driven models optimize the synthesis and functional properties of this compound?

Q. How do researchers identify and validate functional domains critical for bioactivity?

Methodological Answer:

  • Alanine Scanning Mutagenesis: Systematically replace residues to assess functional impact .
  • Molecular Dynamics (MD) Simulations: Simulate domain flexibility and interaction hotspots .
  • Surface Plasmon Resonance (SPR): Quantify binding kinetics of mutated variants .

Q. What strategies address low solubility in aqueous buffers during functional assays?

Q. How to resolve contradictions between computational predictions and experimental data?

Methodological Answer:

  • Multi-Method Validation: Cross-check AI predictions with MD simulations, NMR, and mutagenesis .
  • Error Analysis: Identify biases in training datasets (e.g., overrepresentation of hydrophobic residues) .

Q. What in vitro assays validate target interactions and mechanistic hypotheses?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics .
  • Fluorescence Polarization: Assess competitive binding with fluorescent probes .
  • Enzymatic Assays: Test inhibition/activation kinetics in target pathways (e.g., kinase activity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.